6-(3-Ethoxyphenyl)picolinic acid
Overview
Description
6-(3-Ethoxyphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of picolinic acid, where the 6-position of the pyridine ring is substituted with a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Ethoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-ethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) complexes, and a base such as potassium carbonate is used to facilitate the reaction. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Ethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium ethoxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: 6-(3-Carboxyphenyl)picolinic acid.
Reduction: 6-(3-Aminophenyl)picolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Ethoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(3-Ethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can interfere with metal-dependent enzymes and processes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular functions, and induction of cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
- 6-(4-Ethoxyphenyl)picolinic acid
- 6-(4-Methylthiophenyl)picolinic acid
- 6-(4-Fluoro-3-methoxyphenyl)picolinic acid
Comparison: 6-(3-Ethoxyphenyl)picolinic acid is unique due to the position and nature of the ethoxy group on the phenyl ring. This structural feature can influence its chemical reactivity, binding affinity to metal ions, and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and efficacy in various applications.
Properties
IUPAC Name |
6-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)12-7-4-8-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMBAZJTKKGFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249477 | |
Record name | 2-Pyridinecarboxylic acid, 6-(3-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-96-7 | |
Record name | 2-Pyridinecarboxylic acid, 6-(3-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-(3-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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